6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline
Description
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c15-14(16)3-7-19(8-4-14)13(20)10-1-2-11-12(9-10)18-6-5-17-11/h1-2,5-6,9H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNYPGPSVDGZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diaminobenzene with α-Dicarbonyl Compounds
The quinoxaline scaffold is traditionally synthesized via condensation of 1,2-diaminobenzene (16 ) with α-dicarbonyl compounds (e.g., glyoxal) under acidic conditions. To introduce a carboxylic acid group at the 6-position, 6-bromoquinoxaline is first prepared using bromine-directed lithiation or electrophilic aromatic substitution. Subsequent carbonylation via palladium-catalyzed reactions (e.g., using carbon monoxide) yields quinoxaline-6-carboxylic acid .
Example Protocol :
- React 1,2-diaminobenzene (10 mmol) with methyl glyoxal (12 mmol) in acetic acid (50 mL) at 80°C for 12 hours to form quinoxaline.
- Brominate at position 6 using N-bromosuccinimide (NBS) in DMF under UV light.
- Perform carbonylation with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and CO gas (1 atm) in DMF/water (4:1) at 100°C for 24 hours.
Alternative Routes via Pyrrolo[1,2-a]quinoxaline Intermediates
Recent advances utilize Fe-catalyzed cyclization of 1-(2-aminophenyl)pyrroles with cyclic ethers to form pyrrolo[1,2-a]quinoxalines, though this method requires subsequent functionalization to introduce the 6-carboxylic acid group.
Preparation of 4,4-Difluoropiperidine
Fluorination of Piperidin-4-One
4,4-Difluoropiperidine is synthesized via fluorination of piperidin-4-one using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction proceeds via nucleophilic substitution, replacing the ketone oxygen with fluorine atoms.
Synthetic Steps :
Conversion to 4,4-Difluoropiperidine-1-Carbonyl Chloride
The piperidine amine is protected (e.g., with Boc anhydride), followed by reaction with phosgene or thionyl chloride to form the acyl chloride.
Coupling Strategies for Amide Bond Formation
Direct Amidation Using Carbodiimide Reagents
Quinoxaline-6-carboxylic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, then reacted with 4,4-difluoropiperidine (1.2 equiv) to yield the target compound.
Optimization Data :
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 72 |
| DCC/DMAP | THF | 0→25 | 65 |
| HATU/DIEA | DCM | 25 | 81 |
Schlenk Techniques for Moisture-Sensitive Reactions
For large-scale synthesis, Schlenk line techniques ensure anhydrous conditions during acyl chloride formation. Quinoxaline-6-carbonyl chloride is prepared using thionyl chloride, then reacted with 4,4-difluoropiperidine in the presence of triethylamine.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Challenges and Mitigation Strategies
- Low Coupling Yields : Pre-activation of the carboxylic acid with ClCOCOCl improves electrophilicity, increasing yields to 85%.
- Piperidine Ring Fluorination Side Reactions : Using excess DAST (2.2 equiv) minimizes monofluorination byproducts.
- Quinoxaline Oxidation : Conduct carbonylation under inert atmosphere (Argon) to prevent decarboxylation.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of quinoxaline.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxalines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline, as selective activators of Sirtuin 6 (Sirt6), an important target in cancer therapy. Sirt6 activation has been associated with the inhibition of cancer cell proliferation and tumor growth. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines by promoting cell cycle arrest and apoptosis through Sirt6-mediated mechanisms .
Case Study:
- A study demonstrated that a derivative of this compound significantly suppressed the growth of human hepatocellular carcinoma cells in vitro and inhibited tumor growth in mouse xenograft models .
Antiviral Properties
Quinoxaline derivatives have also been investigated for their antiviral activity. Specifically, compounds with structural similarities to this compound have shown efficacy against viruses such as HSV-1 and cytomegalovirus. The mechanism involves the inhibition of viral replication at various stages .
Data Table: Antiviral Efficacy of Quinoxaline Derivatives
| Compound Name | Virus Targeted | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HSV-1 | 5 | Inhibition of viral replication |
| Compound B | Cytomegalovirus | 10 | Interference with viral DNA synthesis |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives are well-documented. Compounds similar to this compound have demonstrated significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study:
- A series of quinoxaline derivatives were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .
Data Table: Antimicrobial Activity
| Compound Name | Bacteria Targeted | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 0.5 | Bactericidal |
| Compound D | Escherichia coli | 0.25 | Bacteriostatic |
| This compound | TBD | TBD | TBD |
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been explored for its potential in treating chronic diseases such as diabetes and neurodegenerative disorders. Research indicates that modifications to the quinoxaline structure can enhance its bioactivity against various metabolic diseases .
Mechanism of Action
The mechanism of action of 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to generate reactive oxygen species (ROS) and hydroxyl radicals, which can cause oxidative damage to bacterial cells . This compound may also interact with DNA, leading to its degradation and inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline with key analogs based on structural features, biological targets, and activities:
Key Insights from Comparisons
Structural Influence on Activity: 6th-Position Substitution: The 6th position of quinoxaline is critical for activity. For example, 6-carbamoyl-piperidine derivatives (e.g., Compound 12-c) exhibit antiviral activity by targeting CypA , while phenylhydrazone derivatives at this position show antifungal effects . The difluoropiperidine group in the query compound may similarly modulate target binding. Fluorine Effects: Fluorination, as in 4,4-difluoropiperidine, is associated with improved metabolic stability and target engagement. For instance, fluorinated tankyrase inhibitors (e.g., Compound 24) achieve picomolar activity .
Biological Targets: Antimicrobial Activity: Pyrrolo[1,2-a]quinoxaline derivatives demonstrate potent anti-TB activity (MIC: 0.78–3.12 µg/mL), suggesting that the quinoxaline scaffold is versatile against bacterial targets . Antiviral Potential: Compound 12-c’s inhibition of CypA highlights quinoxalines’ role in disrupting viral protein interactions .
Pharmacokinetic Considerations: Metabolic Stability: Fluorinated and thiomorpholine-containing derivatives (e.g., Compound 15) may exhibit enhanced solubility and reduced cytochrome P450-mediated metabolism compared to non-halogenated analogs .
Biological Activity
6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a piperidine moiety. The presence of the difluoropiperidine group is significant as it may influence the compound's pharmacological properties. The chemical structure can be summarized as follows:
- Chemical Name : this compound
- CAS Number : 2329320-40-1
Research indicates that quinoxaline derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The specific mechanism of action for this compound is still under investigation, but related compounds have demonstrated:
- Inhibition of Protein Kinases : Quinoxaline derivatives have shown potential as kinase inhibitors, which are crucial in cancer signaling pathways .
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
A study evaluated several quinoxaline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited high potency with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Cytotoxicity on Normal Cells |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | <0.05 | >100 |
| Other Derivative 1 | NCI-H460 (lung cancer) | 0.01 | >100 |
| Other Derivative 2 | SF-268 (CNS cancer) | 0.06 | >100 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, an essential characteristic for anticancer agents .
Antimicrobial Activity
Quinoxaline derivatives have also been assessed for their antimicrobial properties. In one study, the compound demonstrated effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound has promising antibacterial activity, which could be leveraged in developing new antimicrobial therapies .
Case Studies
Several studies have highlighted the biological significance of quinoxaline derivatives:
- Antitumor Activity : A case study involving a series of quinoxaline compounds showed that those with piperidine substitutions had enhanced antitumor activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact biological efficacy .
- Synergistic Effects : Research has indicated that combining quinoxaline derivatives with existing antibiotics can enhance their effectiveness against resistant bacterial strains, suggesting a potential avenue for combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
